

molecular weight of (S)-Ethyl-N-Boc-pyroglutamate

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Compound of Interest

Compound Name: *Boc-Pyr-OEt*

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An In-depth Technical Guide to (S)-Ethyl-N-Boc-pyroglutamate

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of (S)-Ethyl-N-Boc-pyroglutamate, a key chiral building block utilized in synthetic organic chemistry and pharmaceutical development. It details the molecule's chemical properties, synthesis protocols, and its role as a versatile intermediate in the creation of complex molecular architectures.

Core Chemical Properties

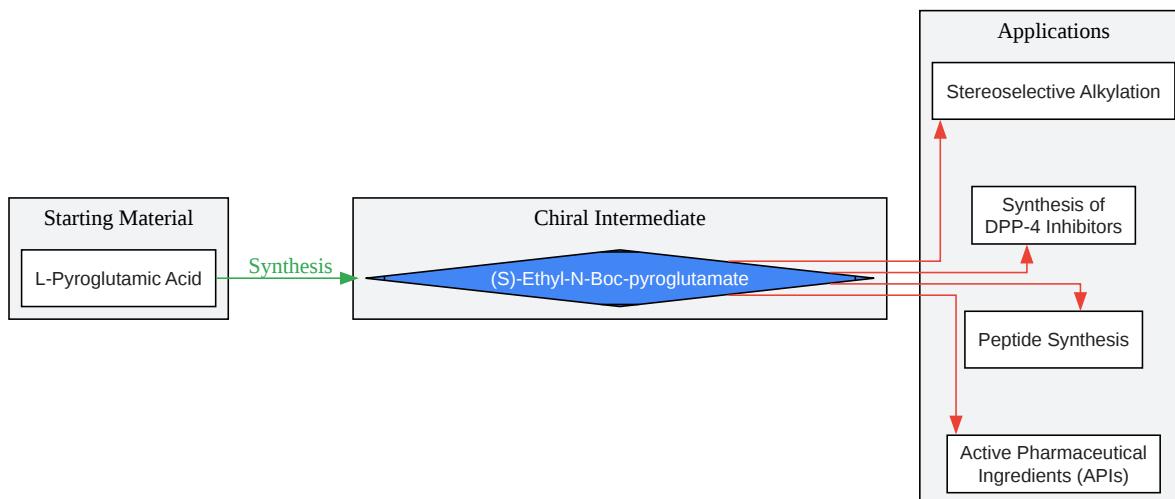
(S)-Ethyl-N-Boc-pyroglutamate, also known as N-(tert-Butoxycarbonyl)-L-pyroglutamic acid ethyl ester, is a derivative of L-pyroglutamic acid.^[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in various chemical transformations by preventing unwanted side reactions.

Quantitative data and key identifiers for this compound are summarized in the table below for easy reference.

Property	Value
Molecular Weight	257.28 g/mol [1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₉ NO ₅ [2] [3] [5] [6]
CAS Number	144978-12-1 [2] [3] [5] [6]
Appearance	White to off-white crystalline powder [6]
Melting Point	54 °C [6]
Purity	Typically ≥97% [5] [6]
SMILES	CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)C [3] [7]
InChI Key	YWWWGFSJHCFVOW-UHFFFAOYNA-N [5]

Role in Drug Development

As a chiral intermediate, (S)-Ethyl-N-Boc-pyroglutamate is instrumental in the synthesis of pharmaceutically active molecules.[\[8\]](#) Its rigid cyclic structure and defined stereochemistry make it an ideal starting material for creating complex, stereospecific drugs. Pharmaceutical intermediates are crucial for streamlining the drug development process, from initial laboratory synthesis to large-scale production, by ensuring purity, stability, and efficiency.[\[9\]](#) The use of amino acid derivatives like pyroglutamates as building blocks is a common strategy in prodrug design to improve properties such as bioavailability and targeted delivery.[\[10\]](#) This compound, for instance, is used in the synthesis of protease and renin inhibitors.[\[8\]](#)



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Figure 1. Role as a key chiral intermediate in synthesis.

Experimental Protocols

The synthesis of (S)-Ethyl-N-Boc-pyroglutamate is typically achieved through a two-step process starting from L-pyroglutamic acid. The following protocols are based on established synthetic methods.[\[11\]](#)

Step 1: Esterification of L-Pyroglutamic Acid

Objective: To synthesize Ethyl (S)-5-oxopyrrolidine-2-carboxylate.

Materials:

- L-pyroglutamic acid
- Ethanol (absolute)

- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Ethyl Acetate
- Magnesium Sulfate (MgSO_4)
- Argon atmosphere

Procedure:

- Dissolve L-pyroglutamic acid in absolute ethanol under an argon atmosphere.
- Carefully add concentrated sulfuric acid dropwise to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Add water to the mixture and perform an extraction with ethyl acetate (repeated three times).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the mixture and evaporate the solvent in vacuo to yield the crude product.
- Purify the crude mixture using flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain pure Ethyl (S)-5-oxopyrrolidine-2-carboxylate as a viscous liquid.

Step 2: N-Boc Protection

Objective: To synthesize 1-(tert-Butyl) 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate, i.e., (S)-Ethyl-N-Boc-pyroglutamate.

Materials:

- Ethyl (S)-5-oxopyrrolidine-2-carboxylate (from Step 1)

- Anhydrous Dichloromethane (DCM)
- 4-Dimethylaminopyridine (DMAP)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (Et₃N)

Procedure:

- Dissolve the ethyl ester from Step 1 in anhydrous dichloromethane.
- To this solution, add DMAP, (Boc)₂O, and triethylamine.
- Stir the reaction mixture under appropriate conditions until the reaction is complete (monitored by TLC).
- Upon completion, proceed with a standard aqueous workup and extraction with an organic solvent.
- Dry the combined organic layers, filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by chromatography to yield the final product, (S)-Ethyl-N-Boc-pyroglutamate.

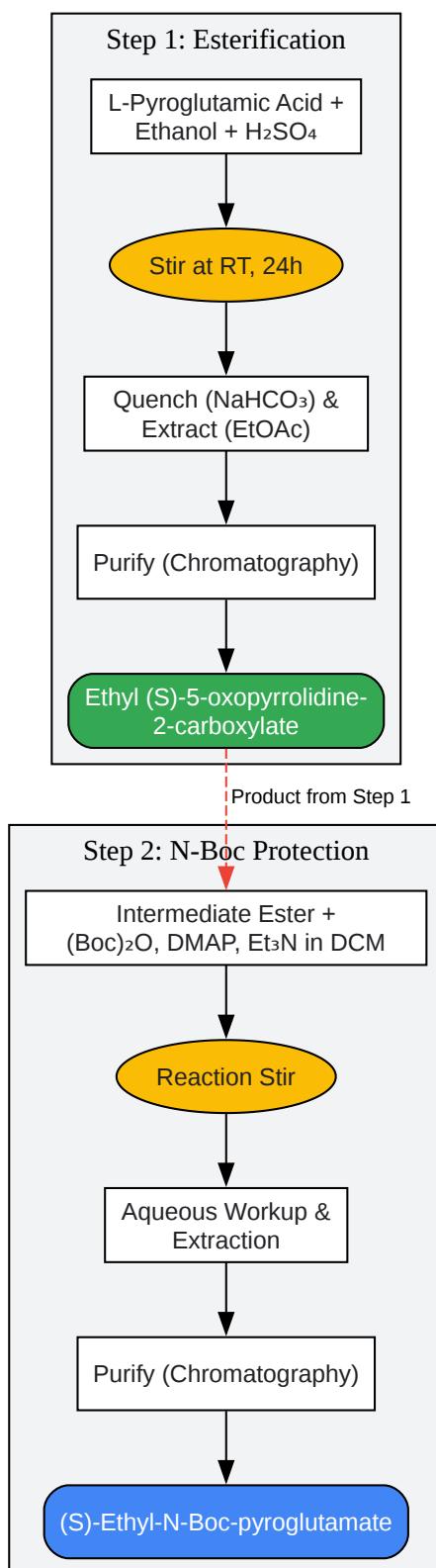
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Figure 2. Synthesis workflow for (S)-Ethyl-N-Boc-pyroglutamate.

Further Reactions: Stereoselective Alkylation

(S)-Ethyl-N-Boc-pyroglutamate serves as a precursor for stereoselective alkylation reactions at the 4-position of the pyroglutamate ring. This transformation is valuable for introducing substituents in a highly controlled manner, which is essential for building chiral molecules.

A general protocol involves treating (S)-Ethyl-N-Boc-pyroglutamate with a strong base, such as lithium hexamethyldisilazide (LiHMDS), at low temperatures (e.g., -78 °C) to form the corresponding lactam enolate. This enolate can then react with various electrophiles (e.g., alkyl halides) to introduce a substituent at the C4 position. The stereochemical outcome of this addition can be influenced by the reaction conditions and the nature of the electrophile.[12] This method allows for the synthesis of 4-substituted and 4,4-disubstituted pyroglutamates, further expanding the molecular diversity achievable from this intermediate.[12]

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